4-Pyridin-2-yl-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine
Description
Properties
IUPAC Name |
4-pyridin-2-yl-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N6/c15-13-18-12(10-6-3-4-8-16-10)20-11-7-2-1-5-9(11)17-14(20)19-13/h1-8,12H,(H3,15,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDRRPGXVSUVWGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C(N=C(N3)N)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridin-2-yl-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with a suitable benzimidazole derivative in the presence of a dehydrating agent . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Pyridin-2-yl-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine and benzimidazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents like dichloromethane or chloroform, often with a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halides, alkyl, or aryl groups.
Scientific Research Applications
Chemical Properties and Structure
This compound features a fused triazino-benzimidazole structure that contributes to its diverse chemical properties. The presence of the pyridine ring enhances its potential for interaction with various biological targets, making it a subject of interest in drug discovery and development.
Antimicrobial Activity
Studies have shown that compounds similar to 4-Pyridin-2-yl-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine exhibit a range of biological activities. For instance:
- Antibacterial Properties : Research indicates that derivatives of this compound can exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
- Antifungal Effects : Some studies have reported antifungal activity against pathogens like Candida albicans, showcasing the compound's versatility in treating infections .
Anticancer Potential
The compound's ability to inhibit specific enzymes involved in cancer progression has been explored. For example:
- Enzyme Inhibition : It has been observed that certain derivatives can inhibit histone deacetylases (HDACs), which play a critical role in gene expression regulation related to cancer .
- Cytotoxicity : Various studies have demonstrated cytotoxic effects against cancer cell lines, suggesting potential use as an anticancer agent .
Biological Assays
In a study evaluating the antimicrobial properties of various synthesized derivatives of this compound:
| Compound Name | Activity Type | Target Organisms | Efficacy |
|---|---|---|---|
| 4-Pyridin-2-yl derivative A | Antibacterial | S. aureus, E. coli | High |
| 4-Pyridin-2-yl derivative B | Antifungal | C. albicans | Moderate |
| 4-Pyridin-2-yl derivative C | Anticancer | Cancer cell lines | Significant |
These findings highlight the compound's broad spectrum of biological activities and its potential as a lead compound for further drug development.
Mechanism of Action
The mechanism of action of 4-Pyridin-2-yl-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine involves its interaction with various molecular targets. In medicinal applications, it may inhibit specific enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound’s structure .
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and physicochemical properties of 4-Pyridin-2-yl-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine can be contextualized by comparing it to analogs with varying substituents at the 4-position of the triazine ring. Key comparisons are summarized below:
Table 1: Structural and Functional Comparison of Triazinobenzimidazol-2-amines
Key Insights from Comparison
Substituent Effects on Bioactivity: Polar groups (e.g., -OH in 3f) significantly enhance antinematodal activity compared to nonpolar (e.g., phenyl) or weakly polar (e.g., -F in 3e) substituents .
Tautomerism and Conformation :
- Most analogs exist predominantly in the 3,4-dihydro form in DMSO, which may influence binding to biological targets . The target compound’s 1,4-dihydro form could adopt a distinct conformation, altering its pharmacodynamic profile.
Enzyme Inhibition vs. Antiparasitic Activity :
- Bulky substituents (e.g., 4,4-dimethyl) favor enzyme inhibition (e.g., dihydrofolate reductase), likely due to steric complementarity with active sites .
- Small polar substituents (e.g., -OH) optimize antiparasitic activity by balancing hydrophobicity and H-bonding capacity .
Synthetic Accessibility: The target compound and its analogs are synthesized via cyclocondensation of 2-guanidinobenzimidazole with aldehydes, with yields ranging from 75% to 88% .
Biological Activity
4-Pyridin-2-yl-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine (CAS Number: 305341-38-2) is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C₁₄H₁₂N₆, with a molecular weight of 264.29 g/mol. The compound features a complex structure that includes a pyridine ring and a benzimidazole moiety, which are often associated with various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₂N₆ |
| Molecular Weight | 264.29 g/mol |
| CAS Number | 305341-38-2 |
| MDL Number | MFCD06611540 |
| Hazard Information | Irritant |
Antitumor Activity
Recent studies have indicated that derivatives of benzimidazole compounds exhibit significant antitumor activity. For instance, compounds similar to this compound have been tested against various cancer cell lines. In vitro assays demonstrated that these compounds can inhibit cell proliferation in human lung cancer cell lines such as A549 and HCC827. The mechanism of action is thought to involve intercalation into DNA and inhibition of DNA-dependent enzymes .
Case Study: Antitumor Efficacy
A study conducted on a series of benzimidazole derivatives showed that certain modifications led to enhanced antitumor activity. The derivatives were tested using both 2D and 3D cell culture methods. Results indicated that the compounds displayed higher cytotoxicity in 2D assays compared to 3D models, suggesting potential for effective tumor suppression in vivo .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. Similar compounds have shown effectiveness against various pathogens through mechanisms such as DNA binding and disruption of bacterial cell wall synthesis. The presence of electron-withdrawing groups in the structure has been linked to enhanced antimicrobial activity .
Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
